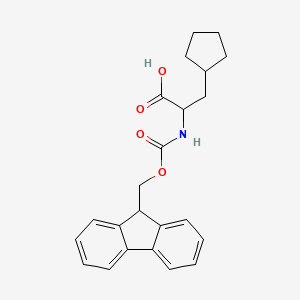

Fmoc-beta-cyclopentyl-DL-alanine

Description

BenchChem offers high-quality Fmoc-beta-cyclopentyl-DL-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-beta-cyclopentyl-DL-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZVRXJTMCMDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219422-04-4 | |

| Record name | 3-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: Fmoc-beta-cyclopentyl-DL-alanine in Peptide Therapeutics

[1]

Executive Summary

Fmoc-beta-cyclopentyl-DL-alanine (Fmoc-Cpa-OH) is a non-canonical, lipophilic amino acid derivative used extensively in the engineering of peptide therapeutics.[1] Structurally, it serves as an aliphatic isostere of Phenylalanine (Phe) or a bulky analog of Leucine (Leu). By replacing aromatic or linear aliphatic side chains with the cyclic cyclopentyl moiety, researchers can modulate the hydrophobic profile , proteolytic stability , and conformational entropy of bioactive peptides without altering the fundamental backbone topology.

This guide details the physicochemical properties, synthetic utility, and strategic application of Fmoc-Cpa-OH in Solid-Phase Peptide Synthesis (SPPS).[1]

Chemical Identity & Structural Analysis[2]

The compound consists of an alanine backbone bearing a cyclopentylmethyl side chain, protected at the

Structural Visualization

The following diagram illustrates the chemical structure and the strategic "hydrophobic filling" capability of the cyclopentyl group compared to Phenylalanine.

Figure 1: Structural decomposition of Fmoc-beta-cyclopentyl-DL-alanine highlighting functional domains.[1]

Physicochemical Data Table

| Property | Specification |

| IUPAC Name | 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid |

| Common Name | Fmoc-3-cyclopentyl-DL-alanine; Fmoc-DL-Cpa-OH |

| CAS Number | 1219422-04-4 (DL-mix); 371770-32-0 (L-isomer ref) |

| Molecular Formula | C₂₃H₂₅NO₄ |

| Molecular Weight | 379.45 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM |

| Melting Point | 135–140 °C (Typical range for Fmoc-AAs) |

| Purity Standard | ≥ 98% (HPLC) required for SPPS to prevent truncation |

Synthesis & Manufacturing Logic

Understanding the origin of the raw material is crucial for troubleshooting impurities. The synthesis typically follows the Sörensen formol titration logic or acetamidomalonate synthesis :

-

Alkylation: Diethyl acetamidomalonate is alkylated with (bromomethyl)cyclopentane under basic conditions (NaOEt/EtOH).[1]

-

Hydrolysis & Decarboxylation: Acid hydrolysis removes the ester groups and decarboxylates the intermediate to yield the free amino acid, 3-cyclopentyl-DL-alanine.[1]

-

Fmoc Protection: The free amino acid is reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base (NaHCO₃) to yield the final protected product.[1]

Impurity Alert: Commercial batches may contain trace beta-alanine derivatives if Fmoc-OSu rearranges, or unreacted cyclopentyl bromide.[1] Always verify the Certificate of Analysis (CoA) for "Free Amine" content (<0.2%).[1]

Applications in Drug Design[3][6][7][8][9][10][11]

The "Phenylalanine Isostere" Effect

In medicinal chemistry, Phenylalanine (Phe) often drives receptor binding via

-

Substitution Logic: Replacing Phe with Cyclopentyl-Alanine (Cpa) retains the spatial volume and hydrophobicity (~2.5 Å radius) but eliminates the

-system.[1] -

Outcome: If biological activity is maintained, it proves the interaction is driven by hydrophobic exclusion rather than electronic

-effects.[1] This often improves metabolic stability against cytochrome P450 enzymes.[1]

Conformational Restriction

The cyclopentyl ring is sterically bulkier than a standard leucine isobutyl group.[1] This restricts the rotation of the

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Context: Fmoc-Cpa-OH is a bulky residue.[1] Standard coupling protocols often fail due to steric hindrance, leading to deletion sequences. The following protocol uses HCTU/DIEA activation, optimized for difficult couplings.

Reagents & Setup

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1] Loading: 0.5–0.7 mmol/g.[1]

-

Activator: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate).[1]

-

Base: DIEA (Diisopropylethylamine).[1]

-

Solvent: DMF (Dimethylformamide), Peptide Synthesis Grade (Amine-free).[1]

Step-by-Step Coupling Workflow

-

Resin Swelling:

-

Swell resin in DCM (20 min), then wash with DMF (3x).

-

-

Fmoc Deprotection (Pre-Cycle):

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Wash: DMF (5x), DCM (3x), DMF (3x). Crucial: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming AA.

-

-

Activation (The "Pre-Activation" Method):

-

Coupling:

-

Monitoring:

-

Perform a Kaiser Test (Ninhydrin).[1]

-

Result: If beads are colorless, coupling is complete. If blue, re-couple.

-

SPPS Logic Diagram

Figure 2: Optimized SPPS cycle for bulky amino acids like Fmoc-Cpa-OH.

Handling, Stability & Safety

-

Storage: Store at +2°C to +8°C. Keep desiccated. Fmoc amino acids hydrolyze slowly in the presence of moisture.

-

Racemization Risk: As a DL-mixture, racemization during coupling is less of a concern than for pure enantiomers.[1] However, if using the pure L-form (CAS 371770-32-0), avoid high heat (>60°C) during coupling with strong bases like DBU, which promotes epimerization.[1]

-

Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

References

-

ChemicalBook. (2024).[1] Fmoc-beta-cyclopentyl-DL-alanine Properties and CAS Data. Retrieved from [1]

-

National Institutes of Health (NIH) - PubChem. (2024).[1] Compound Summary: Fmoc-L-Cyclopentylalanine (Structural Analog Reference). Retrieved from [1]

-

Li, P., & Roller, P. P. (2002).[3] Cyclization strategies in peptide derived drug design. Current Topics in Medicinal Chemistry. Retrieved from

-

Obkircher, M., et al. (2008). Formation of Fmoc-beta-alanine During Fmoc-protections. Journal of Peptide Science. Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] Novabiochem® Fmoc-Amino Acids Technical Guide. Retrieved from [1]

An In-Depth Technical Guide to Fmoc-3-cyclopentyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-3-cyclopentyl-DL-alanine (CAS Number 1219422-04-4), an Fmoc-protected unnatural amino acid. As a Senior Application Scientist, this document synthesizes foundational principles with practical insights to empower researchers in its application, particularly in the fields of peptide synthesis and drug discovery.

Introduction: The Strategic Value of Unnatural Amino Acids

In the landscape of modern drug discovery and peptide science, unnatural amino acids (UAAs) are indispensable tools.[][2][3][4] Unlike the 20 proteinogenic amino acids, UAAs offer novel side-chain functionalities, conformational constraints, and metabolic stability.[][5] The incorporation of UAAs into peptides can significantly enhance their therapeutic properties, including improved potency, target selectivity, and in vivo stability.[5]

Fmoc-3-cyclopentyl-DL-alanine is a derivative of alanine featuring a bulky, hydrophobic cyclopentyl group on the β-carbon. This modification introduces unique steric and hydrophobic characteristics into a peptide sequence. The N-terminal α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for modern solid-phase peptide synthesis (SPPS).[6][7][8]

Key Attributes of Fmoc-3-cyclopentyl-DL-alanine:

-

Unnatural Side Chain: The cyclopentyl group provides significant hydrophobicity, which can enhance binding to hydrophobic pockets in target proteins and influence peptide secondary structure.[9][10]

-

Fmoc Protection: The Fmoc group is the cornerstone of a widely used orthogonal protection strategy in SPPS, allowing for mild deprotection conditions that preserve acid-sensitive functionalities within the peptide.[6][7][][12]

-

DL-Racemic Mixture: This product is a mixture of both the D- and L-stereoisomers. The use of a DL-mixture is a deliberate strategy for generating diastereomeric peptide libraries, which can be invaluable for screening purposes to identify peptides with enhanced stability against enzymatic degradation or novel binding conformations.[13]

| Property | Value | Source |

| CAS Number | 1219422-04-4 | [14][15][16] |

| Molecular Formula | C23H25NO4 | [14][15] |

| Molecular Weight | 379.45 g/mol | [14][15] |

| Appearance | White to off-white solid | [9] |

| Primary Application | Fmoc-protected building block for SPPS | [14][15] |

The Core of Application: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-3-cyclopentyl-DL-alanine is as a building block in Fmoc-based SPPS.[8] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[13] The Fmoc/tBu orthogonal strategy is favored for its mild conditions.[12] The Nα-Fmoc group is removed with a weak base (e.g., piperidine), while side-chain protecting groups (often t-butyl based) and the resin linkage are stable to these conditions and are only removed at the final cleavage step with a strong acid (e.g., trifluoroacetic acid).[7][8]

The SPPS Cycle with Fmoc-3-cyclopentyl-DL-alanine

The incorporation of Fmoc-3-cyclopentyl-DL-alanine follows the standard SPPS cycle. The causality behind each step is critical for success.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Experimental Protocol: Incorporation of Fmoc-3-cyclopentyl-DL-alanine

This protocol outlines the manual incorporation of Fmoc-3-cyclopentyl-DL-alanine into a peptide sequence on a solid support (e.g., Rink Amide resin).

-

Resin Preparation:

-

Start with the peptide-resin from the previous cycle, which has a free N-terminal amine.

-

Ensure the resin is well-swelled in N,N-Dimethylformamide (DMF).

-

-

Amino Acid Activation (The "Why"): The carboxylic acid of the incoming Fmoc-amino acid must be activated to form a reactive species that will readily form a peptide bond with the resin-bound amine. This is crucial for achieving high coupling efficiency.

-

In a separate vessel, dissolve Fmoc-3-cyclopentyl-DL-alanine (3-5 equivalents over resin loading) and a coupling agent like HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add an activation base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the solution.

-

Allow the activation to proceed for 1-2 minutes. The solution will typically change color.

-

-

Coupling Reaction:

-

Drain the DMF from the swelled resin.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature. The bulky cyclopentyl group may cause steric hindrance, so a longer coupling time compared to smaller amino acids like alanine is a prudent choice.

-

-

Washing:

-

After the coupling period, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts. This is a self-validating step; inadequate washing will lead to side reactions in the next cycle.

-

-

Monitoring the Coupling (Optional but Recommended):

-

Perform a qualitative test (e.g., the Kaiser test) on a small sample of the resin beads. A negative result (beads remain yellow) indicates that all free amines have been successfully acylated, confirming a complete reaction.

-

-

Proceed to the Next Cycle:

Implications of the DL-Racemic Mixture

The use of Fmoc-3-cyclopentyl-DL-alanine will result in the synthesis of a peptide that is a 1:1 mixture of two diastereomers at the position of incorporation.[13] This is not a drawback but a strategic choice for specific applications:

-

Peptide Libraries for Screening: This mixture allows for the rapid generation of structural diversity. Screening this diastereomeric library against a biological target can reveal whether one stereoisomer has significantly higher activity.

-

Increased Proteolytic Resistance: Peptides containing D-amino acids are often more resistant to degradation by proteases, which typically recognize L-amino acids. This can lead to a longer in vivo half-life.

When a single, pure stereoisomer is required for downstream applications, the diastereomeric peptides must be separated using chiral chromatography, or the synthesis must be performed with the stereochemically pure Fmoc-L-cyclopentylalanine or Fmoc-D-cyclopentylalanine.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity and purity of both the starting material and the final peptide product.

Caption: A standard analytical workflow for compound and peptide characterization.

Key Analytical Techniques:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for assessing purity. For peptides containing the DL-mixture, you should expect to see two closely eluting peaks representing the diastereomers if the column and gradient conditions provide sufficient resolution.[13]

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the final peptide. The observed mass should match the theoretical mass for the peptide containing one cyclopentylalanine residue.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the starting material, ¹H and ¹³C NMR are used to confirm the chemical structure, showing the characteristic signals for the Fmoc group, the cyclopentyl ring, and the alanine backbone.

Conclusion and Future Perspectives

Fmoc-3-cyclopentyl-DL-alanine is a valuable building block for peptide chemists and drug development professionals. Its unique hydrophobic side chain and its utility in Fmoc-SPPS allow for the creation of novel peptides with potentially enhanced therapeutic properties. The use of the DL-racemic mixture is a powerful strategy for generating diversity in peptide libraries, accelerating the discovery of lead compounds. Understanding the foundational principles of its synthesis, application, and characterization, as outlined in this guide, is paramount to leveraging its full potential in the laboratory. The continued exploration of UAAs like this will undoubtedly push the boundaries of peptide-based therapeutics.[4]

References

-

Fluorenylmethyloxycarbonyl protecting group. In: Wikipedia. Accessed February 15, 2026. [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Accessed February 15, 2026. [Link]

-

The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. Accessed February 15, 2026. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information. Accessed February 15, 2026. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Accessed February 15, 2026. [Link]

-

FMOC-DL-ALANINE. precisionFDA. Accessed February 15, 2026. [Link]

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.cn]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. chempep.com [chempep.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. chemimpex.com [chemimpex.com]

- 10. CAS 371770-32-0: Fmoc-L-CyClopentylalanine | CymitQuimica [cymitquimica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fmoc-3-cyclopentyl-DL-Ala-OH | CAS 1219422-04-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. scbt.com [scbt.com]

- 16. FMOC-BETA-CYCLOPENTYL-DL-ALANINE | 1219422-04-4 [m.chemicalbook.com]

- 17. chem.uci.edu [chem.uci.edu]

Stereochemical Walking: A Technical Guide to Racemic Fmoc-Amino Acid Screening

Executive Summary

This technical guide outlines the strategic application of racemic (50:50 mixture of L- and D-isomers) Fmoc-amino acids in Solid-Phase Peptide Synthesis (SPPS). While traditional peptide drug discovery relies heavily on pure L-amino acids or rational D-substitution, the use of racemic mixtures offers a high-throughput "Stereochemical Scanning" methodology. This approach allows researchers to rapidly probe the stereochemical sensitivity of a bioactive peptide without the initial cost and labor of synthesizing individual D-analogs for every position.

Core Thesis: By introducing controlled stereochemical diversity (Fmoc-DL-AA-OH) at specific positions, researchers can generate diastereomeric mixtures in a single reaction vessel. Deconvolution of "hits" from these mixtures reveals whether proteolytic stability or binding affinity can be enhanced via D-isomer substitution.

Part 1: Theoretical Foundation & Strategic Utility

The Chirality Dogma vs. The Racemic Advantage

Standard peptide libraries are constructed using L-amino acids, limiting the conformational space to that found in native proteins. However, L-peptides are susceptible to rapid proteolytic degradation in vivo.[1]

Incorporating D-amino acids (the "Racemic Advantage") offers two critical benefits:

-

Proteolytic Resistance: Peptide bonds involving D-amino acids are often unrecognized by endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending plasma half-life.[1][2]

-

Conformational Locking: D-amino acids induce different turn structures (e.g.,

-turns) compared to L-isomers, potentially accessing novel binding pockets on target receptors.

The Kinetic Challenge: Substrate-Induced Stereoselectivity

A critical technical nuance often overlooked is that SPPS is an asymmetric process. The resin-bound peptide is chiral. Therefore, when coupling a racemic mixture (Fmoc-DL-Xaa-OH), the transition states for the L- and D-isomers are diastereomeric , not enantiomeric.

-

The Risk: If the existing peptide chain creates a steric environment that heavily favors the L-isomer, the final product on the bead may not be a 50:50 mix, even if the starting material was.

-

The Solution: Protocols must utilize high molar equivalents (5x-10x) and extended coupling times (or double coupling) to drive the slower-reacting isomer to completion, minimizing the ratio skew caused by kinetic resolution.

Part 2: Experimental Workflows

Workflow A: The "Racemic Scan" (High Throughput)

This method replaces one residue at a time with a racemic mixture to determine if stereochemistry at that position affects activity.

Diagram 1: Racemic Scanning Workflow

Caption: Logic flow for replacing specific residues with racemic mixtures to identify stereochemically tolerant or enhanced positions.

Workflow B: One-Bead-One-Compound (OBOC) with Racemates

In this advanced format, using a racemic amino acid during a "split-and-pool" synthesis results in beads that carry either the L-form or the D-form (if the resin is split before coupling), OR beads that carry a mixture (if coupled as a racemate).

-

Recommendation: For OBOC, do not couple racemic mixtures directly if you require single-bead purity. Instead, split the resin, couple Fmoc-L-AA and Fmoc-D-AA separately, and then pool. This avoids the "diastereomeric kinetic resolution" issue entirely.

Part 3: Detailed Protocol – Racemic Positional Scanning

Materials

-

Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

-

Amino Acids: Standard Fmoc-L-AA-OH and target Fmoc-DL-AA-OH (Racemic).

-

Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure (preferred over HBTU to reduce intrinsic racemization of the L-component).

-

Solvent: DMF (peptide grade).[]

Step-by-Step Synthesis Methodology

| Step | Action | Critical Technical Note |

| 1. Swelling | Swell resin in DMF for 30 min. | Essential for exposing reactive sites within the polymer matrix. |

| 2. Deprotection | 20% Piperidine in DMF (2 x 5 min). | Remove Fmoc group.[4][5] Monitor UV absorbance if automated. |

| 3. Wash | DMF (5 x 1 min). | Thorough washing is vital to remove piperidine, which inhibits coupling. |

| 4. Activation | Dissolve 5.0 eq Fmoc-DL-AA-OH + 5.0 eq Oxyma in DMF. Add 5.0 eq DIC. | Pre-activation: Allow to react for 2-3 mins before adding to resin. |

| 5. Coupling (Racemic) | Add activated mix to resin.[5][6] Shake for 2 hours . | Time is critical. Standard coupling is 45 min; racemic coupling requires 2h+ to ensure the slower diastereomer reacts. |

| 6. Re-Coupling | Drain. Repeat Step 4-5 (Double Couple). | Ensures >99% conversion of both isomers. |

| 7. Capping | Acetic Anhydride/Pyridine in DMF.[5] | Terminates any unreacted chains (deletion sequences). |

| 8. Cleavage | TFA/TIS/H2O (95:2.5:2.5) for 3 hours. | Standard cleavage cocktail. |

Analytical Validation (The "Marfey's Test" Check)

Before screening, you must verify that the library contains both isomers.

-

Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).

-

Derivatize with Marfey’s Reagent (FDAA).

-

Analyze via HPLC.[4] You should see two distinct peaks for the racemic residue (L-FDAA and D-FDAA adducts).

Part 4: Screening & Data Interpretation[7]

Deconvolution Logic

When a peptide mixture (synthesized with a racemate at Pos

Diagram 2: The Deconvolution Pathway

Caption: Process for isolating the active isomer after a racemic mixture yields a positive hit.

Data Presentation: Interpreting Stability vs. Affinity

When comparing the Pure L vs. Pure D analogs derived from the screen:

| Scenario | Binding Affinity ( | Proteolytic Stability ( | Interpretation |

| Native (L) | High (nM) | Low (min) | Baseline candidate. Unsuitable for oral/systemic drugs. |

| D-Isomer Hit | High (nM) | High (hours) | The "Golden" Hit. D-amino acid retains binding and confers stability. |

| D-Isomer Miss | Low ( | High (hours) | The receptor pocket is stereospecific; D-AA clashes with binding site. |

| Promiscuous | Medium | Medium | The position does not contact the receptor; good site for linker attachment or PEGylation. |

References

-

LifeTein. (2024). Should My Peptides Have D-Amino Acids? - Benefits and Applications.[1][2][][7][8][9][10][11][12][13] Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). Synthesis and screening of stereochemically diverse combinatorial libraries of peptide tertiary amides. PubMed. Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. letstalkacademy.com [letstalkacademy.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Positional Scanning Synthetic Combinatorial Libraries for Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Screening and Hit Optimization of Stereochemically Diverse Combinatorial Libraries of Peptide Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. D-Amino Acid Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. genscript.com [genscript.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Fmoc-beta-cyclopentyl-DL-alanine in Organic Solvents

This in-depth guide provides a technical overview of the solubility characteristics of Fmoc-beta-cyclopentyl-DL-alanine, a crucial building block in modern peptide synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, practical guidance on solvent selection, and a robust experimental protocol for precise solubility determination.

Introduction: The Significance of Fmoc-beta-cyclopentyl-DL-alanine and Its Solubility

Fmoc-beta-cyclopentyl-DL-alanine is a non-natural amino acid derivative increasingly utilized in the synthesis of novel peptides and peptidomimetics. The cyclopentyl moiety introduces unique conformational constraints and lipophilicity, which can enhance the structural diversity and pharmacological properties of the resulting peptides, such as metabolic stability, cell permeability, and binding affinity. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for mild deprotection conditions.[1]

Understanding the solubility of this reagent is paramount for optimizing reaction conditions in peptide synthesis. Poor solubility can lead to significant challenges, including incomplete reactions, slow kinetics, and aggregation, all of which can compromise the yield and purity of the final peptide product.[2] This guide aims to provide a comprehensive resource for navigating the solubility landscape of Fmoc-beta-cyclopentyl-DL-alanine.

Theoretical Framework: Factors Governing Solubility

The solubility of Fmoc-beta-cyclopentyl-DL-alanine in a given organic solvent is governed by a combination of factors related to its chemical structure and the properties of the solvent. The principle of "like dissolves like" is a fundamental starting point.

The Fmoc-beta-cyclopentyl-DL-alanine molecule possesses distinct regions with varying polarity:

-

The Fmoc Group: A large, nonpolar, and aromatic moiety.

-

The Cyclopentyl Side Chain: A bulky, nonpolar, and aliphatic group.

-

The Alanine Backbone: Containing a polar carboxylic acid group and an amide linkage.

The interplay of these structural features dictates the molecule's overall polarity and its ability to interact with solvent molecules through various intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Key Influencing Factors:

-

Solvent Polarity: Polar aprotic solvents are generally favored for SPPS as they can effectively solvate a wide range of organic molecules.[2][3]

-

Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of the amino acid derivative.

-

Temperature: Solubility is generally temperature-dependent, with many compounds exhibiting increased solubility at higher temperatures. However, excessive heat should be avoided to prevent degradation of the Fmoc group.[4]

-

Purity of the Solute and Solvent: Impurities can affect solubility characteristics. For instance, the breakdown of DMF over time can release dimethylamine, which can react with the Fmoc group.[5]

Solubility Profile in Common Organic Solvents

| Solvent | Polarity Index | Expected Solubility | Rationale & Expert Insights |

| N,N-Dimethylformamide (DMF) | 6.4 | Good to Excellent | A highly polar aprotic solvent, DMF is a workhorse in SPPS and is expected to be a primary choice for dissolving Fmoc-beta-cyclopentyl-DL-alanine.[2][5] |

| N-Methyl-2-pyrrolidone (NMP) | 6.5 | Excellent | Often considered a stronger solvent than DMF for many Fmoc-amino acids, NMP can be an effective alternative if solubility issues arise in DMF.[5][6] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent | With its high polarity, DMSO is an excellent solvent for many organic compounds and can be used alone or as a co-solvent to enhance solubility.[2][7] |

| Dichloromethane (DCM) | 3.1 | Moderate to Poor | While used in some SPPS protocols, its lower polarity may not be sufficient to fully dissolve Fmoc-amino acids with bulky, nonpolar side chains.[3] |

| Tetrahydrofuran (THF) | 4.0 | Moderate | Often used in mixtures with other solvents, pure THF may not provide optimal solubility.[7] |

| Acetonitrile (ACN) | 5.8 | Moderate to Poor | Its solubility for larger Fmoc-amino acids can be limited.[7] |

| PolarClean | - | Potentially Excellent | This "green" solvent has shown high solubility for a wide range of Fmoc-amino acids and is a promising alternative to traditional polar aprotic solvents.[8] |

Note: This table provides a general guideline. Actual solubility can be influenced by the specific batch purity, temperature, and presence of any additives.[2] For critical applications, experimental determination is strongly recommended.

Experimental Methodology for Solubility Determination

For precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of Fmoc-beta-cyclopentyl-DL-alanine in an organic solvent of interest using High-Performance Liquid Chromatography (HPLC).[2]

Materials and Equipment

-

Fmoc-beta-cyclopentyl-DL-alanine (high purity)

-

Organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-beta-cyclopentyl-DL-alanine (e.g., 100 mg) into several vials.

-

To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A state of equilibrium is confirmed when the concentration of the solute in the solution remains constant over time.

-

-

Separation of Undissolved Solid:

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

-

Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Fmoc-beta-cyclopentyl-DL-alanine of known concentrations.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of Fmoc-beta-cyclopentyl-DL-alanine.

Troubleshooting and Optimization

In instances where solubility issues persist, several strategies can be employed:

-

Sonication: This can help break up aggregates and facilitate dissolution. Use a sonicator bath with temperature control to avoid excessive heating.[4]

-

Gentle Heating: Warming the solution to 30-40°C can improve solubility. However, be mindful of the potential for Fmoc group degradation at elevated temperatures.[4]

-

Co-solvents: The addition of a small percentage of a stronger solvent, such as NMP or DMSO, to a primary solvent like DMF can enhance solubility.[4]

-

Use of Chaotropic Agents: In the context of SPPS, if precipitation occurs during the coupling reaction, it may be due to on-resin aggregation. The addition of chaotropic salts like LiCl can disrupt hydrogen bonding and improve solubility.[4]

Conclusion

The solubility of Fmoc-beta-cyclopentyl-DL-alanine is a critical parameter for its successful application in peptide synthesis. While a definitive, universal solvent does not exist, a systematic approach based on understanding the interplay between the solute's structure and the solvent's properties allows for rational solvent selection. This guide provides the theoretical foundation, practical insights, and a detailed experimental protocol to empower researchers to confidently determine and optimize the solubility of this valuable amino acid derivative, ultimately leading to more efficient and successful peptide synthesis campaigns.

References

-

Ferrazzano, L., et al. (2018). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2024). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

-

Okamoto, A., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PMC. Retrieved from [Link]

-

Reddit. (2013, May 23). What solvent systems would be effective at dissolving Fmoc-lysine-OH? Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

solid-phase peptide synthesis protocol for Fmoc-beta-cyclopentyl-DL-alanine

Application Note: High-Fidelity Solid-Phase Synthesis of Peptides Containing Fmoc- -cyclopentyl-DL-alanine

Abstract & Strategic Overview

The incorporation of non-canonical amino acids like

However, the use of Fmoc-

-

Steric Hindrance: The bulky

-substituted cyclopentyl ring imposes significant steric barriers during the acylation step, often leading to deletion sequences if standard coupling times are used. -

Stereochemical Complexity: The starting material is a racemic mixture (DL). Incorporation into a peptide containing other chiral centers (L-amino acids) will inevitably generate diastereomers (e.g., L-L-L-L(Cpa) -L vs. L-L-L-D(Cpa) -L). These must be resolved during downstream purification.

This application note provides an optimized protocol using DIC/Oxyma Pure activation to maximize coupling efficiency while maintaining a robust workflow for diastereomeric resolution.

Chemical Profile: Fmoc- -cyclopentyl-DL-alanine[1][2]

| Property | Specification | Implications for SPPS |

| Formula | ||

| Mol. Weight | ~379.45 g/mol | Calculate equivalents carefully. |

| Side Chain | Cyclopentyl (C5 Ring) | High Hydrophobicity: Requires high-swelling solvents (DMF/NMP). Steric Bulk: Slower reaction kinetics; requires double coupling. |

| Chirality | DL (Racemic) | Product will be a 50:50 mixture of diastereomers. |

| Solubility | Moderate in DMF/DCM | Ensure full dissolution prior to addition to resin. |

Critical Reagent Selection (The "Why")

A. Resin Selection[3][4][5]

-

Recommendation: Low-loading Wang or Rink Amide resin (

mmol/g). -

Rationale: High-loading resins promote inter-chain aggregation, which is exacerbated by the hydrophobic Cpa residue. Lower substitution ensures better solvation of the growing chain.

B. Coupling Reagents: DIC/Oxyma Pure vs. HATU

-

Primary Recommendation: DIC (Diisopropylcarbodiimide) and Oxyma Pure .[1]

-

Rationale: While HATU is a potent activator, it can cause "over-activation" leading to capping or side-reactions if left too long. DIC/Oxyma offers a safety profile superior to HOBt (non-explosive) and demonstrates excellent acylation rates for sterically hindered amino acids with minimal risk of additional racemization (though the starting material is already DL) [1].

C. Solvents[7][8]

-

Recommendation: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Rationale: The hydrophobic cyclopentyl group requires a polar aprotic solvent that effectively swells the polystyrene matrix to expose reactive sites.

Experimental Workflow (Visualization)

The following diagram outlines the optimized SPPS cycle for Fmoc-Cpa-OH incorporation.

Figure 1: Optimized SPPS workflow for Fmoc-beta-cyclopentyl-DL-alanine, emphasizing pre-activation and mandatory double coupling.

Detailed Protocol

Step 1: Resin Preparation & Swelling[3][4]

-

Weigh appropriate amount of resin (e.g., Rink Amide, 0.5 mmol/g) into a fritted polypropylene reaction vessel.

-

Add DMF (10 mL per gram of resin) and swell for 30 minutes at room temperature.

-

Drain and wash 3x with DMF.

Step 2: Fmoc Deprotection (Pre-Cpa)

-

Add 20% Piperidine in DMF (v/v).

-

Agitate for 5 minutes , drain.

-

Add fresh 20% Piperidine in DMF .

-

Agitate for 15 minutes , drain.

-

Wash resin thoroughly: DMF (5x), DCM (3x), DMF (3x).

-

Note: Ensure conductivity or UV monitoring returns to baseline if using an automated synthesizer.

-

Step 3: Activation & Coupling of Fmoc-Cpa-OH

Due to the steric bulk of the cyclopentyl group, a 4-fold excess and double coupling strategy is required.

First Coupling:

-

Calculate: 4.0 equivalents (eq) of Fmoc-Cpa-OH relative to resin loading.

-

Dissolve: Dissolve amino acid and 4.0 eq of Oxyma Pure in minimum DMF.

-

Activate: Add 4.0 eq of DIC (Diisopropylcarbodiimide). Allow to pre-activate for 2 minutes (do not exceed 5 mins to avoid racemization of the activated ester, though less critical for DL mixtures, it affects yield).

-

React: Add mixture to the resin.[2] Agitate for 60 minutes at room temperature.

-

Drain & Wash: Drain and wash with DMF (3x).

Second Coupling (Recommended):

-

Repeat the activation steps above using fresh reagents (2.0 to 4.0 eq).

-

Agitate for 45 minutes .

-

Drain and wash: DMF (5x).[2]

Step 4: Monitoring

Perform a Kaiser Test (for primary amines) or Chloranil Test (if coupling to a secondary amine like Proline).

-

Result: If beads are colorless/yellow, coupling is complete. If blue, perform a third coupling using HATU/HOAt/DIEA (3 eq) for 45 mins.

Step 5: Cleavage & Isolation

-

Wash resin with DCM (5x) to remove all traces of DMF (DMF interferes with precipitation).

-

Prepare Cleavage Cocktail: TFA (95%) / TIS (2.5%) /

(2.5%) . -

Add cocktail to resin (10 mL per gram resin) and agitate for 2.5 hours .

-

Precipitate filtrate into cold diethyl ether (10-fold excess volume).

-

Centrifuge, decant ether, and dry the pellet.

Analytical & Purification Strategy (Diastereomer Resolution)

Since Fmoc-Cpa-OH is racemic (DL), the crude peptide will contain two diastereomeric populations (assuming the rest of the peptide is chiral). These often have distinct retention times on RP-HPLC due to the different spatial arrangement of the hydrophobic cyclopentyl group interacting with the C18 stationary phase [2].

HPLC Protocol for Separation:

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 5

m, 300 -

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Shallow gradient is essential. Recommend 0.5% B per minute increase around the expected elution time.

-

Example: If peptide elutes at 40% B, run gradient 30%

50% B over 40 minutes.

-

-

Observation: Look for "doublet" peaks. The D-isomer of hydrophobic residues often elutes slightly earlier or later than the L-isomer depending on the specific sequence context and secondary structure [3].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling (Blue Kaiser) | Steric hindrance of Cyclopentyl group. | Switch to HATU/HOAt with DIEA for a 3rd coupling. Increase temperature to 50°C (carefully, to avoid Aspartimide formation). |

| Poor Solubility of Fmoc-Cpa-OH | Hydrophobic nature. | Use NMP instead of DMF. Warm the amino acid solution to 40°C prior to adding DIC. |

| No Separation of Diastereomers | Similar hydrophobicity of D/L variants. | Switch to a Phenyl-Hexyl column (pi-pi interactions) or use a slower gradient (0.25% B/min). |

References

-

Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry.

-

Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[3]

-

Steinauer, R., et al. (2020). Separation of Peptide Diastereomers by Reverse Phase HPLC. Journal of Chromatography A.

microwave-assisted synthesis of peptides with bulky side chains

Application Note: High-Efficiency Microwave-Assisted Synthesis of Sterically Hindered Peptides

Introduction: The Steric Challenge

In modern drug discovery, peptide therapeutics are increasingly moving beyond "native" sequences. The incorporation of sterically bulky non-canonical amino acids—such as

Conventional solid-phase peptide synthesis (SPPS) at room temperature often fails for these sequences, resulting in deletion peptides (missing residues) or truncated chains due to on-resin aggregation (

Mechanistic Insight: Why Microwave?

The primary driver of MW-SPPS efficiency for bulky peptides is thermal kinetics , described by the Arrhenius equation:

-

Overcoming

: The thermal energy provides the necessary kick to push the bulky nucleophile (amine) and electrophile (activated ester) through the transition state. -

Disrupting Aggregation: High temperature disrupts inter-chain hydrogen bonds (the "chaotropic" effect), preventing the resin-bound peptide from collapsing into unreactive

-sheets, a common failure mode for hydrophobic bulky sequences.

Core Protocol Strategy: The "Split-Temperature" System

To ensure scientific integrity, this protocol rejects a "one-size-fits-all" approach. We utilize a Split-Temperature Strategy to balance coupling efficiency with racemization control.

Reagent Selection: The Safety & Efficacy Shift

-

Activator: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) is chosen over HOBt/HOAt.[1] Oxyma eliminates the explosion risk of benzotriazoles at high temperatures and demonstrates superior suppression of racemization.

-

Base: DIC (Diisopropylcarbodiimide) is preferred over HATU/DIEA for microwave cycles. Basic environments (DIEA) at 90°C promote cysteine/histidine epimerization and premature Fmoc removal. DIC/Oxyma creates a neutral-to-acidic environment that is safer for chiral centers at high heat.

Temperature Parameters

| Amino Acid Type | Temperature | Time | Rationale |

| Standard / Bulky | 90°C | 2 min | Maximize kinetic rate; overcome steric clash. |

| Hyper-Bulky (Aib-Aib) | 90°C | 2 x 5 min | Double coupling required for quaternary carbons. |

| Sensitive (Cys, His) | 50°C | 10 min | Prevent |

| Arginine (Arg) | 75°C | 5 min | Prevent |

Visual Workflow (MW-SPPS Cycle)

The following diagram illustrates the logical flow of the synthesis cycle, highlighting the decision nodes for bulky vs. sensitive residues.

Caption: Logic flow for MW-SPPS cycles, differentiating thermal protocols based on amino acid sensitivity and steric hindrance.

Detailed Experimental Protocol

Reagents:

-

0.2M Amino Acid Solution: Dissolved in DMF.

-

0.5M DIC: Dissolved in DMF.

-

1.0M Oxyma Pure: Dissolved in DMF.

-

Deprotection Cocktail: 20% Piperidine in DMF + 0.1M Oxyma Pure (Crucial: Oxyma scavenges free radicals and prevents aspartimide formation).

Step-by-Step Procedure:

-

Resin Preparation:

-

Use ChemMatrix or PEG-PS resin. Polystyrene (PS) resins do not swell sufficiently in microwave conditions for bulky peptide assembly.

-

Swell resin in DMF for 30 minutes at Room Temperature (RT).

-

-

Fmoc Deprotection:

-

Add Deprotection Cocktail.

-

Microwave: 75°C for 30 seconds (Initial), then 90°C for 60 seconds (Complete).

-

Note: The two-stage heating prevents initial overheating of the highly exothermic deprotection reaction.

-

-

Washing:

-

Wash resin with DMF (4 x 5 mL). High flow washes are critical to remove piperidine, which can cause premature Fmoc removal in the next step.

-

-

Coupling (The Critical Step):

-

For General Bulky (e.g., Val, Ile, N-Me-Ala):

-

Add AA (5 eq), Oxyma (5 eq), DIC (10 eq).

-

Microwave: Ramp to 90°C over 30s; Hold for 120s .

-

-

For Aib-Aib or N-Me-N-Me Junctions:

-

Perform a Double Couple .

-

Pass 1: 90°C for 5 mins. Drain.

-

Pass 2: Fresh reagents. 90°C for 5 mins.

-

-

For Cys/His:

-

Microwave: Max temp 50°C for 10 mins. Do not exceed 50°C.

-

-

-

Cleavage:

-

Transfer resin to a synthesis column (do not microwave cleavage).

-

Add TFA/TIS/H2O (95:2.5:2.5). Shake at RT for 2-3 hours.

-

Precipitate in cold diethyl ether.

-

Case Studies & Troubleshooting

Case A: The Aib-Aib Challenge

The coupling of an Aib residue onto an N-terminal Aib is historically one of the most difficult reactions due to the gem-dimethyl effect.

-

Observation: Standard 90°C single coupling yields <50% purity.

-

Solution: Use COMU or PyOxim instead of DIC/Oxyma for this specific junction, or utilize the Double Couple (2x 5min @ 90°C) protocol with DIC/Oxyma.

-

Reference Data: Research indicates Aib-Aib coupling reaches >98% purity only with high-energy input (microwave) compared to <10% at RT (Collins et al., 2014).

Case B: N-Methylated Peptides (Cyclosporine Analogs)

N-methylation lowers the reactivity of the amine.

-

Protocol Adjustment: If the sequence contains consecutive N-Me residues, switch solvent to NMP (N-methylpyrrolidone) for the coupling step. NMP has a higher dielectric constant than DMF, improving microwave absorption and resin swelling for hydrophobic segments.

Case C: Racemization of Histidine[2][3]

-

Problem: High levels of D-His observed.

-

Root Cause: Imidazole ring allows proton shuffling at high temps (90°C).

-

Fix: Strict adherence to the 50°C limit for His. Use Fmoc-His(Trt)-OH specifically, as the Trityl group offers better steric protection against racemization than Boc.

References

-

Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. Available at: [Link]

- Significance: Establishes the 90°C standard and the superiority of Oxyma/DIC for rapid kinetics.

-

Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. Available at: [Link]

- Significance: The authoritative source for the 50°C limit on Cysteine and Histidine.

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Available at: [Link]

- Significance: Validates the safety and chemical superiority of Oxyma over HOBt.

-

CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."[2] Application Note. Available at: [Link] (General landing page for verification of manufacturer protocols).

Sources

Fmoc-beta-cyclopentyl-DL-alanine loading on Wang resin

Application Note: High-Fidelity Loading of Sterically Hindered Fmoc-β-Cyclopentyl-DL-Alanine onto Wang Resin

Part 1: Executive Summary & Scientific Rationale

The Challenge: Steric Bulk vs. Nucleophilicity Loading the first amino acid onto Wang resin involves an esterification reaction between the C-terminal carboxyl group of the amino acid and the benzylic hydroxyl group of the resin linker. This reaction is inherently difficult because the hydroxyl group on Wang resin is a poor nucleophile compared to the amine groups used in subsequent coupling steps.

For Fmoc-β-cyclopentyl-DL-alanine , the challenge is compounded by two factors:

-

Steric Hindrance: The

-cyclopentyl group is significantly bulkier than standard side chains (e.g., Alanine or Leucine). This bulk shields the carboxyl group, reducing the kinetic rate of esterification and making the reaction sluggish. -

Racemization Risk: Standard esterification catalysts like 4-Dimethylaminopyridine (DMAP), while effective, are basic and can abstract the

-proton, leading to racemization (epimerization). Although the starting material is racemic (DL), maintaining control over the reaction environment is critical to prevent kinetic resolution or side reactions (e.g., dipeptide formation).

The Solution: MSNT/MeIm Activation While the standard DIC/DMAP method is common, it is ill-suited for bulky, racemization-prone systems. This guide prioritizes the MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) / N-Methylimidazole (MeIm) method. This system efficiently activates the carboxyl group via a mixed anhydride intermediate that is highly reactive yet minimizes the basicity of the environment, significantly improving loading yields for sterically hindered amino acids.

Part 2: Experimental Protocols

Method A: The "Gold Standard" Protocol (MSNT/MeIm)

Recommended for bulky analogs like β-cyclopentyl-alanine to achieve maximum substitution (>0.6 mmol/g).

Reagents Required:

-

Wang Resin (100-200 mesh, ~0.8-1.0 mmol/g nominal loading).

-

Fmoc-β-cyclopentyl-DL-alanine (5.0 equivalents relative to resin).

-

MSNT (5.0 equivalents).[1]

-

N-Methylimidazole (MeIm) (3.75 equivalents).[1]

-

Dichloromethane (DCM) (Anhydrous).

-

Tetrahydrofuran (THF) (Optional, if solubility is poor in DCM).

Step-by-Step Procedure:

-

Resin Swelling:

-

Weigh the Wang resin into a fritted reaction vessel.

-

Add dry DCM (10 mL/g resin) and swell for 45 minutes .

-

Note: Proper swelling is crucial for the bulky reagent to penetrate the polymer matrix.

-

-

Activation Cocktail Preparation:

-

In a separate dry round-bottom flask, dissolve Fmoc-β-cyclopentyl-DL-alanine (5 eq) in a minimum volume of dry DCM/THF (approx. 3-5 mL per mmol of AA).

-

Add MeIm (3.75 eq) .

-

Add MSNT (5 eq) .

-

Stir under nitrogen until the MSNT is completely dissolved (approx. 5-10 mins). The solution should be clear.

-

-

Coupling Reaction:

-

Drain the DCM from the swollen resin.[2]

-

Transfer the activated amino acid solution to the resin vessel.[1][2][3][4][5][6][7]

-

Agitate gently (rocking or nitrogen bubbling) for 2 to 4 hours at room temperature.

-

Critical: Do not use magnetic stirring bars inside the resin vessel as they grind the beads.

-

-

Washing:

-

Capping (End-Capping Unreacted Hydroxyls):

Method B: The Symmetric Anhydride Protocol (DIC-Based)

Alternative method if MSNT is unavailable. Lower risk of racemization than direct DIC/DMAP.

Reagents Required:

-

Fmoc-β-cyclopentyl-DL-alanine (10.0 equivalents).

-

Diisopropylcarbodiimide (DIC) (5.0 equivalents).

-

DMAP (0.1 equivalent - Catalytic amount only).

-

DCM/DMF (9:1 ratio).[2]

Step-by-Step Procedure:

-

Anhydride Formation:

-

Dissolve Fmoc-AA (10 eq) in dry DCM.

-

Cool to 0°C on an ice bath.

-

Add DIC (5 eq) dropwise.

-

Stir for 20 minutes at 0°C, then 20 minutes at room temperature.

-

Observation: A precipitate (diisopropylurea) may form.

-

Evaporate the solvent in vacuo and redissolve the residue in a minimum amount of DMF.

-

-

Coupling:

-

Add the DMF solution to the pre-swollen Wang resin.

-

Add the DMAP (0.1 eq) solution immediately.

-

Agitate for 3 to 6 hours . (Longer times required due to steric bulk).

-

-

Capping & Washing:

-

Follow the same capping/washing steps as Method A.

-

Part 3: Quality Control & Validation

The Fmoc Loading Test (UV Spectrophotometric Quantitation) You must validate the loading efficiency.[9] Weight gain is unreliable for small scales; UV absorbance is the standard.

Protocol:

-

Weigh exactly 4–5 mg of dried, loaded resin into a volumetric flask (e.g., 10 mL or 25 mL).

-

Agitate for 20 minutes to cleave the Fmoc group.

-

Transfer a sample to a quartz cuvette (1 cm path length).

-

Measure Absorbance (

) at 290 nm (Reference: Pure DMF).

Calculation:

Data Interpretation Table:

| Loading Result (mmol/g) | Interpretation | Action |

| > 0.6 | Excellent | Proceed to synthesis. |

| 0.3 – 0.6 | Moderate | Acceptable for long peptides (reduces aggregation). |

| < 0.3 | Poor | Re-couple using Method A (MSNT). |

Part 4: Visualization of Mechanism & Workflow

Figure 1: Reaction Mechanism (MSNT Activation)

Caption: The MSNT/MeIm pathway forms a highly reactive mixed anhydride intermediate, facilitating nucleophilic attack by the Wang resin hydroxyl group while suppressing oxazolone-mediated racemization.

Figure 2: Experimental Workflow Decision Tree

Caption: Decision matrix for selecting the optimal loading protocol based on reagent availability and steric complexity.

Part 5: Troubleshooting & Expert Insights

-

Issue: Low Loading (<0.2 mmol/g)

-

Cause: The cyclopentyl group is extremely hydrophobic.

-

Fix: Use a solvent mixture of DCM:DMF (4:1) during the coupling step. Pure DCM might not swell the resin enough to expose internal sites, while pure DMF might not solubilize the bulky AA effectively.

-

-

Issue: Aggregation/Gelation

-

Cause: High concentration of hydrophobic peptide chains.

-

Fix: Aim for lower loading (0.3–0.4 mmol/g) intentionally. High loading of bulky residues can cause "crowding" that hinders the removal of the Fmoc group in the next step (Step 2 of synthesis).

-

-

Safety Note: MSNT is moisture-sensitive and an irritant. Handle in a fume hood.

References

-

Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalised Solid Supports.[8][11] Tetrahedron Letters, 31(12), 1701-1704.

-

Merck Millipore. (n.d.). Novabiochem® Peptide Synthesis Protocols: Loading of Wang Resins.

-

Aapptec. (n.d.). Technical Support Information Bulletin: Resin Loading Measurement by Fmoc Cleavage.

-

Biotage. (2023). How to quantify your first amino acid loading onto Wang resins.

-

Chem-Impex. (n.d.). Product Data: β-Cyclopentyl-DL-alanine.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. peptideweb.com [peptideweb.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

- 10. peptide.com [peptide.com]

- 11. bharavilabs.in [bharavilabs.in]

Optimizing Fmoc Deprotection for β-Branched Amino Acid Residues in Solid-Phase Peptide Synthesis

An Application Guide by Google Gemini

Abstract

The incorporation of β-branched amino acids, such as Valine (Val), Isoleucine (Ile), and Threonine (Thr), is a common challenge in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The steric bulk of their side chains, located proximally to the α-amino group, significantly impedes the kinetics of both coupling and Nα-Fmoc deprotection steps.[1][2] Incomplete Fmoc removal is a primary cause of deletion sequences, leading to diminished purity and overall yield of the target peptide. This application note provides an in-depth analysis of the mechanistic challenges and offers validated protocols with extended deprotection times to ensure quantitative Fmoc removal for these sterically hindered residues.

Introduction: The Challenge of Steric Hindrance

In SPPS, the synthesis cycle involves two critical steps: the deprotection of the temporary Nα-Fmoc group and the coupling of the next activated amino acid. The efficiency of both steps is paramount for the synthesis of high-quality peptides.[3] While coupling difficulties are often addressed with potent activating agents, the challenge of incomplete deprotection is frequently underestimated.

β-branched amino acids—Val, Ile, and Thr—possess bulky side chains originating from the β-carbon. This structural feature creates significant steric hindrance around the peptide backbone, physically obstructing the approach of the piperidine base to the acidic proton of the Fmoc group.[1] This can lead to sluggish or incomplete deprotection under standard conditions, resulting in the failure to elongate the peptide chain and the accumulation of undesired deletion byproducts. Furthermore, sequences rich in these hydrophobic residues are prone to on-resin aggregation, which further exacerbates the problem by reducing solvent and reagent accessibility.[1][4]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[][] A secondary amine, typically piperidine, acts as a base to abstract the acidic proton on the fluorenyl ring system. This initiates a cascade that results in the cleavage of the carbamate bond, releasing the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct. The excess piperidine then acts as a nucleophile to scavenge the reactive DBF, forming a stable adduct that is washed away.[4][7]

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

The rate of this reaction is critically dependent on the ability of the base to access the Fmoc group. The steric shield cast by β-branched side chains slows this initial proton abstraction step, necessitating modified protocols.

Comparative Deprotection Times and Strategies

Standard deprotection protocols, often sufficient for unhindered residues, typically involve two short treatments with 20% piperidine in DMF.[8] However, for β-branched residues, these standard times are often inadequate. Extending the reaction time is the most direct strategy to compensate for the slower kinetics.

Caption: Steric hindrance from a β-branched side chain impeding piperidine access.

The following table summarizes recommended deprotection times. These values serve as a robust starting point, but optimization may be required for particularly challenging sequences, such as those prone to aggregation.

| Amino Acid Residue | Type | Standard Protocol (20% Piperidine/DMF) | Extended Protocol (20% Piperidine/DMF) | Key Considerations |

| Glycine (Gly) | Unhindered | 2 x 2-3 minutes | Not typically required | Serves as a baseline for optimal deprotection. |

| Alanine (Ala) | Unhindered | 2 x 2-3 minutes | Not typically required | Generally non-problematic. |

| Valine (Val) | β-Branched | 2 x 5-7 minutes | 2 x 10-15 minutes | High steric bulk. Prone to aggregation in poly-Val sequences. |

| Isoleucine (Ile) | β-Branched | 2 x 5-7 minutes | 2 x 10-15 minutes | High steric bulk, similar to Valine. |

| Threonine (Thr) | β-Branched | 2 x 3-5 minutes | 2 x 7-10 minutes | Less sterically hindered than Val/Ile but can still be slow. Side-chain protection (tBu) is standard.[8] |

Experimental Protocols

Materials:

-

Fmoc-protected peptide-resin

-

High-purity, amine-free Dimethylformamide (DMF)

-

Piperidine (Reagent Grade)

-

Dichloromethane (DCM)

-

Solid-phase peptide synthesis (SPPS) reaction vessel

-

Inert gas (Nitrogen or Argon)

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for non-β-branched amino acids or as a baseline for comparison.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the SPPS vessel.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

First Deprotection: Add the deprotection solution (20% v/v piperidine in DMF) to the resin (approx. 10 mL per gram of resin).

-

Agitation: Agitate the resin slurry gently for 3 minutes at room temperature.

-

Solution Removal: Drain the deprotection solution.

-

Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin.

-

Agitation: Agitate the resin slurry for another 3 minutes.

-

Solution Removal: Drain the deprotection solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct. A final wash with DCM can aid in drying before the next step.

-

Verification (Optional): Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the presence of a free primary amine.

Protocol 2: Extended Fmoc Deprotection for β-Branched Residues

This protocol is recommended for Val, Ile, and Thr to ensure complete deprotection.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Solvent Removal: Drain the DMF.

-

First Deprotection: Add 20% (v/v) piperidine in DMF to the resin.

-

Extended Agitation: Agitate the resin slurry gently for 10-15 minutes at room temperature (refer to the table for specific residue recommendations).

-

Solution Removal: Drain the deprotection solution.

-

Second Deprotection: Add a fresh aliquot of the deprotection solution.

-

Extended Agitation: Agitate for a second period of 10-15 minutes .

-

Solution Removal: Drain the deprotection solution.

-

Extensive Washing: Wash the resin extensively with DMF (at least 7-10 times). This is critical to ensure all reagents are removed after the extended reaction time.

-

Verification: It is highly recommended to perform a verification test to confirm complete deprotection before proceeding to the next coupling step.

Troubleshooting and Advanced Strategies

Incomplete Deprotection

-

Symptom: A negative or weak positive result from a ninhydrin/Kaiser test after deprotection, or the appearance of a deletion peptide (-n Da) in the final LC-MS analysis.

-

Solution: If incomplete deprotection is suspected, do not proceed with coupling. Repeat the extended deprotection protocol (Protocol 2). For extremely difficult sequences, a third deprotection treatment may be necessary.

Side Reactions from Extended Treatment

While extending the deprotection time is effective, prolonged exposure to a base can increase the risk of side reactions, particularly with sensitive sequences.

-

Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are susceptible to forming a cyclic aspartimide intermediate, which can lead to piperidide adducts and racemization.[9][10]

-

β-Elimination: Residues like phosphorylated Ser/Thr can undergo β-elimination under basic conditions.[8][11]

Advanced Strategy: Using DBU

For exceptionally challenging deprotections where even extended piperidine treatment fails, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[4][12]

-

Protocol: Use a solution of 2% DBU and 2% piperidine in DMF. The DBU rapidly removes the Fmoc group, while the piperidine acts as the necessary scavenger for the DBF byproduct.[4]

-

Caution: DBU is a very strong base and significantly increases the risk of aspartimide formation. Its use should be avoided if Asp residues are present in the sequence unless absolutely necessary.[4][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. researchgate.net [researchgate.net]

- 12. dro.deakin.edu.au [dro.deakin.edu.au]

Application Note: Optimized Cleavage Cocktails for Peptides Containing Cyclopentyl Alanine (Cyp)

Executive Summary

Cyclopentyl alanine (Cyp), also known as Cyclopentyl-L-alanine, is a non-canonical amino acid increasingly utilized in drug development to induce conformational rigidity and improve metabolic stability. While the cyclopentyl side chain itself is chemically stable to Trifluoroacetic Acid (TFA), its inclusion introduces significant hydrophobicity and steric bulk to the peptide backbone.

The Core Challenge: The primary failure mode in cleaving Cyp-containing peptides is not side-chain degradation, but incomplete deprotection caused by on-resin aggregation (hydrophobic collapse) and poor solubility in standard high-TFA cocktails.

This guide provides optimized cleavage protocols that prioritize solvation alongside scavenging , ensuring high-yield recovery of high-purity peptides.

Scientific Rationale: The "Cyp" Factor[1]

To design an effective cocktail, one must understand the specific physicochemical barriers introduced by Cyclopentyl alanine.

Hydrophobic Aggregation

Unlike canonical alanine, Cyp possesses a lipophilic cyclopentyl ring. In standard Solid Phase Peptide Synthesis (SPPS), sequences rich in Cyp or adjacent hydrophobic residues (e.g., Ile, Leu, Val) tend to form

-

Consequence: Standard TFA cocktails (polar) cannot penetrate these hydrophobic pockets.

-

Solution: The cleavage cocktail must function as a solvent for the peptide, not just an acid source. The addition of Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) is critical to disrupt aggregation.

Steric Shielding

The bulky cyclopentyl group can sterically shield adjacent protecting groups, particularly the Pbf group on Arginine or the Trt group on Asparagine/Glutamine.

-

Consequence: Mass spectrometry often reveals "+Pbf" or "+Trt" adducts, falsely interpreted as "re-attachment" rather than "incomplete removal."

-

Solution: Extended reaction times are required, but they must be balanced against the risk of side reactions (e.g., Met oxidation).

Cocktail Selection Matrix

Do not use a "one-size-fits-all" approach. Select your cocktail based on the entire peptide sequence, using Cyp as the solubility modifier.

Decision Logic (Graphviz Diagram)

Figure 1: Decision tree for selecting the optimal cleavage cocktail based on peptide composition and hydrophobicity.

Detailed Experimental Protocols

Protocol A: Modified Reagent K (For Sensitive Cyp Peptides)

Use when the peptide contains Cyp AND oxidation-sensitive residues (Met, Cys, Trp).

Rationale: Standard Reagent K is excellent for scavenging but poor at solvating hydrophobic peptides. We replace a portion of the TFA with DCM to swell the resin and dissolve the cleaved peptide.

| Component | Volume Ratio | Role |

| TFA (Trifluoroacetic Acid) | 82.5% | Cleavage & Deprotection |

| Phenol | 5% | Scavenger (Tyr/Trp protection) |

| Thioanisole | 5% | Scavenger (Met/Cys protection) |

| Water | 2.5% | Scavenger (t-Butyl cations) |

| EDT (1,2-Ethanedithiol) | 2.5% | Scavenger (Critical for Trp/Met) |

| DCM (Dichloromethane) | Add to Resin Pre-Cleavage | Solvation/Swelling |

Step-by-Step Procedure:

-

DCM Pre-Soak (Crucial): Wash the dried resin with DCM. Leave a small volume of DCM (just enough to cover the resin) in the reactor for 5 minutes. This pre-swells the polystyrene matrix.

-

Cocktail Preparation: Prepare the Reagent K mix (TFA/Phenol/Thioanisole/Water/EDT) in a separate flask. Pre-chill to 4°C.

-

Addition: Pour the Reagent K into the resin/DCM mixture. The final ratio of DCM to Cocktail should be roughly 1:10 to 1:5.

-

Reaction: Agitate gently at Room Temperature (RT) for 3 to 4 hours .

-

Note: Cyp peptides often require longer than the standard 2 hours to ensure Pbf removal from Arg residues buried in hydrophobic pockets.

-

-

Filtration: Filter the resin and wash with 2 mL of pure TFA.

Protocol B: TFA/DCM Hybrid (For Non-Sensitive Cyp Peptides)

Use when the peptide contains Cyp but NO Met, Cys, or Trp.

Rationale: Without sensitive side chains, we can eliminate malodorous thiols (EDT/Thioanisole) and focus purely on solubility.

| Component | Volume Ratio | Role |

| TFA | 50% | Cleavage |

| DCM | 45% | Primary Co-solvent |

| TIS (Triisopropylsilane) | 2.5% | Scavenger |

| Water | 2.5% | Scavenger |

Step-by-Step Procedure:

-

Preparation: Mix TFA and DCM (1:1 ratio). Add TIS and Water.[1][2][3][4][5]

-

Reaction: Add to dry resin.

-

Time: Cleave for 2 hours . The high concentration of DCM ensures the peptide remains in solution and does not aggregate on the resin beads.

-

Evaporation: Because this cocktail has high volatility (DCM), do not use an open vessel.

Post-Cleavage Workup: Handling the "Sticky Oil"

Cyp-containing peptides are notorious for failing to precipitate in cold diethyl ether, often forming a sticky oil or gum.

Workflow: From Cleavage to Isolation[8][9]

Figure 2: Workup procedure for hydrophobic peptides.

The "Oil" Rescue Protocol: If your Cyp peptide forms an oil in ether:

-

Decant the ether supernatant carefully.

-

Do not try to scrape the oil.

-

Add 50% Acetic Acid (aq) or 50% Acetonitrile/Water to dissolve the oil.

-

Freeze immediately with liquid nitrogen.

-

Lyophilize. This will yield a fluffy white powder suitable for HPLC.

Troubleshooting & Analysis

| Observation | Probable Cause | Corrective Action |

| Mass Spec: M + 224 Da | Incomplete Pbf removal (Arg). | Aggregation prevented acid access. Use Protocol A (DCM swell) and extend time by 1 hr. |

| Mass Spec: M + 56 Da | t-Butyl adduct. | Insufficient scavenging. Increase TIS or Water content. |

| HPLC: Broad/Tailing Peak | Hydrophobic aggregation on column. | Run HPLC at 60°C . Use C4 column instead of C18. |

| Low Yield | Peptide precipitated inside the resin. | Wash resin with pure DMF or HFIP after cleavage to extract trapped peptide. |

References

-

CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B and Reagent K.[3] Retrieved from [Link]

-

ResearchGate. (2018). Troubleshooting Solid-Phase Peptide Synthesis Cleavage for Extremely Hydrophobic Peptides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of Sterically Hindered Amino Acid Couplings

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges encountered during the coupling of sterically hindered amino acids. Our goal is to equip you with the knowledge to diagnose issues in your peptide synthesis and implement effective solutions to improve yield and purity.

Introduction: The Challenge of Steric Hindrance